molecular formula C12H16O3 B157682 Senkyunolide G CAS No. 94530-85-5

Senkyunolide G

Cat. No.: B157682
CAS No.: 94530-85-5
M. Wt: 208.25 g/mol
InChI Key: JGIFAEPLZJPSHA-UHFFFAOYSA-N
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Description

Senkyunolide G (C₁₂H₁₆O₃) is a bioactive phthalide derivative primarily isolated from Ligusticum chuanxiong and celery seeds (Apium graveolens) . Structurally, it belongs to the phthalide family, characterized by a bicyclic lactone framework with variable substituents. This compound has a molecular weight of 208.25 g/mol, ≥98% purity, and stability for two years when stored at 4°C . Its pharmacokinetic profile includes a small distribution volume (0.10 L/kg) and extensive plasma protein binding (97% bound to albumin) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Senkyunolide G typically involves the extraction from natural sources such as Ligusticum chuanxiong. The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound. The synthetic route may involve the use of organic solvents like ethanol or methanol, and the reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using advanced extraction and purification technologies. Techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to achieve high yields and purity. These methods are optimized to minimize the degradation of the compound and to ensure consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Senkyunolide G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, typically carried out in the presence of catalysts to facilitate the reaction.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced pharmacological activities. For instance, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield more stable and less reactive forms of the compound.

Scientific Research Applications

Biological Applications

Senkyunolide G has been extensively studied for its biological effects, particularly its anti-inflammatory and neuroprotective properties.

Therapeutic Applications

This compound shows promise in various therapeutic areas:

  • Cardiovascular Health:
    • Increased coronary blood flow in animal models .
    • Potential treatment for conditions such as hypertension and ischemia.
  • Neurological Disorders:
    • Neuroprotective effects suggest potential applications in treating Alzheimer’s disease and stroke.
    • Studies indicate that it can protect neurons from oxidative stress.
  • Anti-inflammatory Effects:
    • Demonstrated ability to reduce inflammation in various models, making it a candidate for chronic inflammatory diseases .

Case Studies and Research Findings

  • Neuroprotective Study:
    • A study demonstrated that this compound significantly reduced neuronal damage in models of oxidative stress, highlighting its potential in neurodegenerative diseases .
  • Cardiovascular Research:
    • In canine models, administration of this compound resulted in increased coronary blood flow, suggesting its utility in treating ischemic heart conditions .
  • Inflammation Modulation:
    • Research indicated that this compound effectively decreased levels of inflammatory markers in experimental models, supporting its role as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of Senkyunolide G involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of inflammatory and oxidative stress pathways.

Molecular Targets:

    Inflammatory Pathways: this compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

    Oxidative Stress Pathways: The compound enhances the activity of antioxidant enzymes and reduces the levels of reactive oxygen species (ROS), protecting cells from oxidative damage.

Pathways Involved:

    Nuclear Factor-kappa B (NF-κB) Pathway: this compound inhibits the activation of NF-κB, a key regulator of inflammation.

    Mitogen-Activated Protein Kinase (MAPK) Pathway: The compound modulates the MAPK pathway, which is involved in cellular responses to stress and inflammation.

Comparison with Similar Compounds

Structural and Functional Analogues

The phthalide family includes multiple isomers and derivatives with distinct bioactivities. Key analogues are compared below:

Table 1: Structural and Functional Comparison of Senkyunolide G with Related Compounds

Compound Molecular Formula Key Sources Pharmacological Activities Pharmacokinetic Properties
This compound C₁₂H₁₆O₃ L. chuanxiong, celery seeds Anti-gout (uric acid reduction), analgesic, MCM2 protein binding (-7.44 kcal/mol) 97% plasma protein bound; small distribution volume
Senkyunolide I C₁₂H₁₄O₃ L. chuanxiong Anti-thrombotic (IC₅₀ = 0.77 mM for thrombin inhibition), synergizes with cryptotanshinone 54% plasma unbound; large distribution volume
Senkyunolide A C₁₂H₁₄O₂ L. chuanxiong, Angelica sinensis Moderate thrombin inhibition (40% at 0.5 mM), antioxidant Limited data available
Z-Ligustilide C₁₂H₁₄O₂ L. chuanxiong Vasodilatory, neuroprotective; weak thrombin inhibition (40% at 0.5 mM) Rapid metabolism; unstable in solution
Ferulic Acid C₁₀H₁₀O₄ Co-occurs in L. chuanxiong Antioxidant, anti-inflammatory; weaker MCM2 binding (-6.63 kcal/mol) High oral bioavailability

Key Differences in Pharmacological Activities

  • Anti-Thrombotic Effects: Senkyunolide I exhibits superior thrombin inhibition (IC₅₀ = 0.77 mM) compared to Senkyunolide A and Z-ligustilide, which show ~40% inhibition at 0.5 mM .
  • Synergistic Interactions: Senkyunolide I synergizes with cryptotanshinone (from Salvia miltiorrhiza) to enhance anti-thrombotic effects, whereas this compound’s synergies remain unexplored .

Pharmacokinetic Variability

  • Metabolism: Senkyunolide I undergoes hepatic glucuronidation via UGT2B15, forming reactive metabolites detoxified by glutathione. This compound’s metabolic pathway is less characterized but likely involves esterase-mediated hydrolysis due to its lactone structure .

Analytical Challenges

Differentiation of phthalides requires advanced techniques like LC-MS/MS. This compound and K are indistinguishable by standard MS due to structural similarity (e.g., identical [M+H]⁺ at m/z 191.1060) . Quantitative analysis in herbal preparations (e.g., XueBiJing injection) employs dilution to minimize matrix effects from co-occurring compounds like Tween-80 .

Biological Activity

Senkyunolide G (SEG) is a naturally occurring phthalide primarily derived from Ligusticum chuanxiong, a traditional Chinese medicinal herb. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, analgesic, and cardiovascular effects. This article explores the pharmacological properties of SEG, supported by relevant studies and data.

Pharmacological Properties

  • Anti-inflammatory Effects :
    • SEG exhibits significant anti-inflammatory activity, which is mediated through various signaling pathways, including the NF-κB pathway. This pathway plays a crucial role in regulating immune responses and inflammation .
  • Cardiovascular Protection :
    • Research indicates that SEG can enhance coronary blood flow, suggesting its potential as a therapeutic agent for cardiovascular diseases. A study demonstrated that SEG increased coronary blood flow in canine models, highlighting its vasodilatory properties .
  • Antioxidant Activity :
    • SEG has been shown to reduce oxidative stress by modulating the expression of antioxidant enzymes such as Nrf2 and HO-1. This activity contributes to its protective effects against cellular damage caused by reactive oxygen species (ROS) .
  • Neuroprotective Effects :
    • The ability of SEG to cross the blood-brain barrier (BBB) enhances its potential for treating neurological disorders. Its neuroprotective effects have been linked to reduced apoptosis in neural cells and improved outcomes in models of cerebral ischemia .

The biological activities of SEG are mediated through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : SEG downregulates the production of pro-inflammatory cytokines, thereby mitigating inflammation.
  • Regulation of Signaling Pathways : It influences key signaling pathways such as ERK and JNK, which are involved in cell survival and stress responses .
  • Calcium Channel Modulation : SEG exhibits calcium-antagonistic activity, which may contribute to its vasodilatory effects by blocking ryanodine receptors and voltage-operated Ca²⁺ channels .

Study on Neuroprotection

A study assessed the effects of SEG on cerebral ischemia in rat models. The results indicated that SEG significantly reduced neurological deficits and improved histological outcomes compared to control groups. The protective effect was attributed to its antioxidant properties and ability to inhibit apoptosis in neural tissues .

Pharmacokinetics

Pharmacokinetic studies reveal that SEG has a small distribution volume (0.10 l/kg) and is extensively bound in plasma (97% bound), indicating its potential for prolonged action within the bloodstream. This characteristic is crucial for its therapeutic efficacy .

Comparative Analysis of Biological Activities

PropertyThis compoundOther Senkyunolides
Anti-inflammatoryYesYes (e.g., Senkyunolide H)
Cardiovascular effectIncreased coronary blood flowYes (e.g., Senkyunolide I)
Antioxidant activitySignificantYes (e.g., Senkyunolide I)
NeuroprotectiveYesYes (e.g., Senkyunolide H)
Calcium channel modulationPresentYes (e.g., Senkyunolide A)

Properties

IUPAC Name

3-butyl-3-hydroxy-4,5-dihydro-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-3-8-12(14)10-7-5-4-6-9(10)11(13)15-12/h4,6,14H,2-3,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIFAEPLZJPSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C2=C(C=CCC2)C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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